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Compound of Interest

Compound Name: 3-Methoxycyclopentene

Cat. No.: B1345697

An In-Depth Technical Guide to 3-Methoxycyclopentene: Properties, Synthesis, and
Characterization

Abstract

3-Methoxycyclopentene is a cyclic enol ether that serves as a valuable intermediate and
building block in organic synthesis. Its unique structure, featuring a reactive alkene within a
five-membered ring and an adjacent allylic methoxy group, offers multiple sites for chemical
modification. This technical guide provides a comprehensive overview of the physical and
chemical properties of 3-methoxycyclopentene, detailed protocols for its synthesis and
characterization, and essential safety information. The content is tailored for researchers,
chemists, and drug development professionals who require a deep, practical understanding of
this versatile compound.

Chemical Identity and Structure

3-Methoxycyclopentene is structurally defined by a cyclopentene ring with a methoxy (-OCHs)
substituent at the C3 position, which is allylic to the C1-C2 double bond. This arrangement
results in a chiral center at C3.
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Identifier Value

IUPAC Name 3-methoxycyclopentene[1][2][3]

CAS Number 39819-74-4[1][4][5]

Molecular Formula CeH100O[1][4][5]

Molecular Weight 98.14 g/mol [1]

Canonical SMILES cocicce=C1[1][2][3]

InChl Key PUNAFIBTAHETMN-UHFFFAOY SA-N[1][2][3]

2-Cyclopenten-1-yl methyl ether, Cyclopentene,

Synonyms
3-methoxy-[1][4]

Physical Properties

The physical properties of 3-methoxycyclopentene are characteristic of a volatile, low-
molecular-weight cyclic ether. Its low flash point indicates high flammability.

Property Value Reference
Boiling Point 109.2°C (at 760 mmHg) [4]
Density 0.9 glcm?3 [4]
Refractive Index 1.451 [4]
Flash Point 9°C [4]
Vapor Pressure 29.4 mmHg (at 25°C) [4]

Chemical Properties and Reactivity

The chemical reactivity of 3-methoxycyclopentene is governed by two primary functional
groups: the carbon-carbon double bond (alkene) and the allylic ether. The proximity of these
groups allows for a range of synthetically useful transformations.
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o Alkene Reactivity: The double bond is susceptible to electrophilic addition reactions,
including hydrogenation, halogenation, and epoxidation.

« Allylic Position Reactivity: The C3 position is activated by the adjacent double bond. The
allylic C-O bond of the ether can be targeted for substitution reactions, often proceeding
through cationic intermediates.

o Ether Functionality: The ether linkage is generally stable but can be cleaved under strongly
acidic conditions (e.g., using HBr or HI).

Reactivity Map of 3-Methoxycyclopentene
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Caption: Key reactive sites on the 3-methoxycyclopentene molecule.

Synthesis and Manufacturing

A common and reliable method for synthesizing 3-methoxycyclopentene is via the Williamson
ether synthesis, starting from the corresponding alcohol, cyclopent-2-en-1-ol. This method is
particularly useful for producing enantiomerically pure products if an optically active alcohol is
used as the starting material.[6]

Protocol 4.1: Synthesis of 3-Methoxycyclopentene
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This protocol describes the methylation of cyclopent-2-en-1-ol.
Causality and Experimental Choices:

o Base Selection: Sodium hydride (NaH) is chosen as the base. It is a strong, non-nucleophilic
base that efficiently and irreversibly deprotonates the alcohol to form the corresponding
alkoxide. Using a non-nucleophilic base prevents side reactions, such as competing with the
methylating agent.

e Solvent: Anhydrous tetrahydrofuran (THF) is an ideal solvent. It is aprotic, preventing it from
interfering with the strong base, and it readily dissolves both the starting alcohol and the
intermediate alkoxide.

o Reagent: Methyl iodide (CHsl) is a highly effective methylating agent. The iodide is an
excellent leaving group, facilitating the Sn2 reaction with the nucleophilic alkoxide.

Step-by-Step Methodology:

e Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar,
a dropping funnel, and a nitrogen inlet is charged with a 60% dispersion of sodium hydride
(1.1 equivalents) in mineral oil.

e Solvent Addition: Anhydrous THF is added via cannula to the flask, and the suspension is
cooled to 0°C in an ice bath.

o Deprotonation: A solution of cyclopent-2-en-1-ol (1.0 equivalent) in anhydrous THF is added
dropwise to the stirred NaH suspension over 30 minutes. The reaction mixture is stirred at
0°C for an additional 30 minutes to ensure complete formation of the sodium alkoxide.

o Methylation: Methyl iodide (1.2 equivalents) is added dropwise to the reaction mixture at 0°C.
The mixture is then allowed to warm to room temperature and stirred for 4-6 hours, or until
TLC analysis indicates complete consumption of the starting material.

e Quenching and Workup: The reaction is carefully quenched by the slow addition of water.
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3x).
The combined organic layers are washed with brine, dried over anhydrous magnesium
sulfate, filtered, and concentrated under reduced pressure.
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 Purification: The crude product is purified by fractional distillation to yield pure 3-
methoxycyclopentene.

clopent-2-en-1-ol 1. Add NaH (0°C) Add CH3I (0°C) Quench (H20) )
i rous > 2. Stir 30 min *| Sodium Cyclopent-2-en-1-oxide Warm to RT, Stir 4-6h Extraction & Drying Pure 3-Methoxycyclopentene

Click to download full resolution via product page

Caption: Workflow for the synthesis of 3-methoxycyclopentene.

Spectroscopic Characterization

Confirmation of the structure and purity of synthesized 3-methoxycyclopentene is achieved
through a combination of spectroscopic techniques.

» 1H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for
the different types of protons:

o Olefinic Protons (2H): Resonating in the downfield region (~5.7-6.0 ppm), appearing as
multiplets.

o Allylic Proton (1H): The proton on the carbon bearing the methoxy group (~4.7 ppm),
appearing as a multiplet.

o Methoxy Protons (3H): A sharp singlet in the upfield region (~3.3 ppm).
o Aliphatic Protons (4H): Resonating further upfield (~1.5-2.5 ppm) as complex multiplets.

e 13C NMR Spectroscopy: The carbon NMR spectrum should display six unique signals
corresponding to the six carbon atoms in the molecule. Key expected shifts include the two
olefinic carbons (~130-135 ppm), the carbon bearing the methoxy group (~77-80 ppm), and
the methoxy carbon (~55-57 ppm).

e Mass Spectrometry (MS): GC-MS analysis is used to confirm the molecular weight. The
electron ionization (El) mass spectrum shows a molecular ion peak (M*) at m/z = 98. The
spectrum is also characterized by key fragment ions, with the most abundant peak often
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observed at m/z = 67, corresponding to the loss of the methoxy radical (*OCHs).[1] A
secondary prominent peak appears at m/z = 97.[1]

e Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional
groups. Expected characteristic absorption bands include:

o ~3060 cm~1: C-H stretch for the sp? carbons of the alkene.

o ~2800-3000 cm~1: C-H stretches for the sp3 carbons.

o ~1615 cm~1 C=C stretch of the double bond.[6]

o ~1100-1050 cm~: Strong C-O-C stretch of the ether linkage.

Safety and Handling

3-Methoxycyclopentene is a hazardous chemical and must be handled with appropriate
safety precautions in a well-ventilated chemical fume hood.

o GHS Hazard Classification: The compound is classified as harmful if swallowed (Acute
Toxicity, Oral, Category 4).[1][5][7] It is also recognized as an irritant.[1]

e Hazard Statements: H302: Harmful if swallowed.[1][7]

 Precautionary Statements:

o

P264: Wash hands and any exposed skin thoroughly after handling.[1][5]

[¢]

P270: Do not eat, drink or smoke when using this product.[1][5]

[¢]

P301 + P317: IF SWALLOWED: Get medical help.[1]

o

P501: Dispose of contents/container to an approved waste disposal plant.[1]

o Storage: Due to its low flash point (9°C), 3-methoxycyclopentene is highly flammable.[4] It
should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away
from heat, sparks, and open flames.
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Applications in Research and Development

As a cyclic enol ether, 3-methoxycyclopentene serves as a versatile building block in organic
synthesis and method development.[3] Its primary application is as a synthetic intermediate for
the construction of more complex molecular architectures. Researchers utilize this compound
to:

 Introduce Cyclopentene Moieties: It is a precursor for incorporating the cyclopentene ring
system into larger molecules, which is a common structural motif in natural products and
pharmaceutical agents.

o Develop Catalytic Processes: The compound is used as a substrate in the exploration of
novel catalytic reactions, such as Lewis acid-mediated transformations and ring-forming
methodologies.[3]

o Explore Synthetic Routes: Its defined functional groups provide a platform for developing and
validating new synthetic pathways towards complex target molecules.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [physical and chemical properties of 3-
methoxycyclopentene]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1345697#physical-and-chemical-properties-of-3-
methoxycyclopentene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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